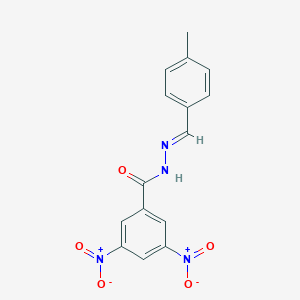

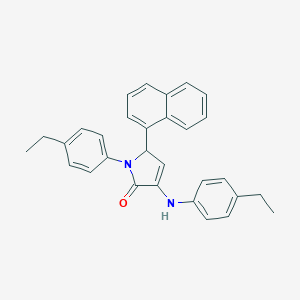

![molecular formula C14H12N6 B352872 4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305852-51-1](/img/structure/B352872.png)

4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazines are a class of nitrogen-containing heterocycles . They are used in various fields due to their wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

Triazines can be synthesized from cyanuric chloride . The chloride ions in cyanuric chloride can be replaced to give several variants of 1,3,5-triazine derivatives . The synthesis can be done using conventional methods or microwave irradiation .Molecular Structure Analysis

Triazines are six-membered heterocyclic compounds with three nitrogen atoms . They are analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

The reactivity of triazines can vary depending on the substituents attached to the ring . For example, the compound 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt) undergoes deamination in the presence of copper ions during the process of coordination .Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely depending on their structure and substituents. For example, some triazine derivatives exhibit antimicrobial activity .Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-pyridin-3-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6/c15-13-18-12(9-4-3-7-16-8-9)20-11-6-2-1-5-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKWYOCAUDEVNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]butylmethylamine](/img/structure/B352818.png)

![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B352851.png)

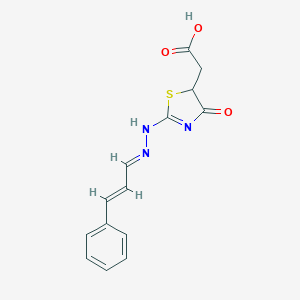

![1-phenyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclopentanecarboxamide](/img/structure/B352852.png)

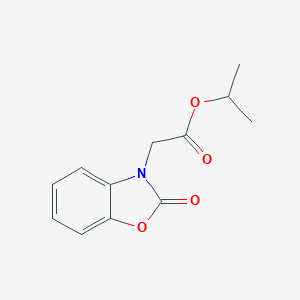

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)

![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)

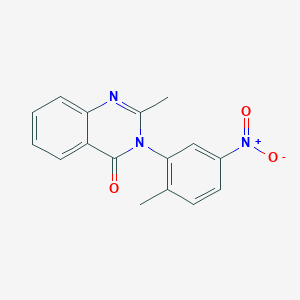

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)

![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)